molecular formula C7H5ClN2O2S2 B7870340 5-Chloro-1,3-benzothiazole-4-sulfonamide

5-Chloro-1,3-benzothiazole-4-sulfonamide

Cat. No.: B7870340
M. Wt: 248.7 g/mol
InChI Key: FDUYZNRSOUZBEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-1,3-benzothiazole-4-sulfonamide: is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a sulfonamide group in this compound enhances its potential for various pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1,3-benzothiazole-4-sulfonamide typically involves the reaction of 5-chloro-1,3-benzothiazole with sulfonamide reagents. One common method includes the use of chlorosulfonic acid to introduce the sulfonamide group onto the benzothiazole ring. The reaction is usually carried out under controlled temperature conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The process often includes steps such as purification through recrystallization or chromatography to achieve the required quality standards .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-1,3-benzothiazole-4-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Chloro-1,3-benzothiazole-4-sulfonamide is used as a building block in organic synthesis to create more complex molecules with potential biological activities .

Biology and Medicine: The compound has shown promise in the development of antibacterial and antifungal agents. Its sulfonamide group is known to inhibit the growth of various microorganisms, making it a valuable candidate for drug development .

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of materials with specific properties .

Mechanism of Action

The mechanism of action of 5-Chloro-1,3-benzothiazole-4-sulfonamide involves the inhibition of key enzymes in microbial cells. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competing with PABA, the compound inhibits the synthesis of folic acid, which is essential for microbial growth and replication .

Comparison with Similar Compounds

  • 5-Chloro-2-aminobenzothiazole
  • 5-Chloro-2-mercaptobenzothiazole
  • 5-Chloro-1,3-benzothiazole-4-carboxamide

Comparison: 5-Chloro-1,3-benzothiazole-4-sulfonamide is unique due to its sulfonamide group, which imparts distinct biological activities compared to other benzothiazole derivatives. While other similar compounds may also exhibit antimicrobial properties, the presence of the sulfonamide group enhances its efficacy and broadens its range of applications.

Properties

IUPAC Name

5-chloro-1,3-benzothiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O2S2/c8-4-1-2-5-6(10-3-13-5)7(4)14(9,11)12/h1-3H,(H2,9,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDUYZNRSOUZBEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1SC=N2)S(=O)(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.